5-Ethyl-2-hydroxypyridine-4-carboxylic acid
Description
5-Ethyl-2-hydroxypyridine-4-carboxylic acid is a pyridine derivative featuring a hydroxyl group at position 2, a carboxylic acid group at position 4, and an ethyl substituent at position 5. Its structural features influence its physicochemical properties, such as solubility, acidity, and reactivity, which are critical for biological activity and industrial applications .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
5-ethyl-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-2-5-4-9-7(10)3-6(5)8(11)12/h3-4H,2H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
GKDKAJZHEZOZEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=O)C=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hydroxypyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of 2-hydroxypyridine-4-carboxylic acid with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, allowing the nucleophilic attack on the ethyl halide.
Industrial Production Methods
Industrial production of 5-Ethyl-2-hydroxypyridine-4-carboxylic acid may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-hydroxypyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5-ethyl-2-pyridone-4-carboxylic acid.
Reduction: Formation of 5-ethyl-2-hydroxypyridine-4-methanol.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
5-Ethyl-2-hydroxypyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-hydroxypyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine-Based Analogs
a. 2-Hydroxy-6-methylpyridine-4-carboxylic Acid
- Structure : Pyridine ring with hydroxyl (position 2), methyl (position 6), and carboxylic acid (position 4).
- Key Differences : Methyl vs. ethyl substituent (position 6 vs. 5).
- Acidity: Both compounds have a hydroxyl group at position 2, but steric effects from ethyl may slightly reduce acidity compared to methyl.
b. 5-Ethylpyridine-2-carboxylic Acid
- Structure : Pyridine ring with ethyl (position 5) and carboxylic acid (position 2).
- Key Differences : Carboxylic acid at position 2 vs. 4; absence of hydroxyl group.
- Impact :
- Hydrogen Bonding : The target compound’s hydroxyl group enables intramolecular hydrogen bonding with the carboxylic acid (positions 2 and 4), stabilizing the structure and altering solubility .
- Reactivity : Carboxylic acid at position 4 (target) may exhibit different reactivity in coupling reactions compared to position 2 derivatives.
Pyrimidine-Based Analogs
a. 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : Pyrimidine ring with chloro (position 2), methyl (position 6), and carboxylic acid (position 4).
- Key Differences : Pyrimidine (6-membered, 2 N atoms) vs. pyridine (6-membered, 1 N atom); chloro vs. hydroxyl substituent.
- Impact :
- Electron Effects : Chloro substituent is electron-withdrawing, reducing electron density on the ring compared to hydroxyl (electron-donating) in the target compound. This alters electrophilic substitution patterns .
- Biological Activity : Chloro derivatives are often used in agrochemicals, while hydroxylated pyridines may have roles in enzyme inhibition .
Data Table: Physicochemical and Structural Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Features |
|---|---|---|---|---|
| 5-Ethyl-2-hydroxypyridine-4-carboxylic acid | C₈H₉NO₃ | 167.16 | 2-OH, 4-COOH, 5-Et | Intramolecular H-bonding, moderate acidity |
| 2-Hydroxy-6-methylpyridine-4-carboxylic acid | C₇H₇NO₃ | 153.14 | 2-OH, 4-COOH, 6-Me | Higher solubility due to smaller substituent |
| 5-Ethylpyridine-2-carboxylic acid | C₈H₉NO₂ | 151.16 | 2-COOH, 5-Et | Lacks hydroxyl group; lower polarity |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 | 2-Cl, 4-COOH, 6-Me | Electron-withdrawing Cl; pyrimidine core |
Enzymatic Interactions
- The oxygenase described in cleaves pyridine rings but shows specificity for 3-hydroxypyridine derivatives. The target compound’s 2-hydroxyl group may render it resistant to this enzyme, highlighting how substituent positioning dictates metabolic pathways .
Biological Activity
5-Ethyl-2-hydroxypyridine-4-carboxylic acid (also known as 5-EHPCA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables related to the compound's biological activity.
Chemical Structure and Properties
5-Ethyl-2-hydroxypyridine-4-carboxylic acid is characterized by the following structural formula:
This structure includes a hydroxyl group (-OH), an ethyl group (-C2H5), and a carboxylic acid group (-COOH), which contribute to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that 5-EHPCA exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These findings suggest that 5-EHPCA could be a viable candidate for developing new antimicrobial agents, particularly in combating resistant strains .
Antioxidant Activity
The antioxidant potential of 5-EHPCA was assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated notable free radical scavenging abilities, with IC50 values comparable to established antioxidants:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These results indicate that 5-EHPCA may play a role in preventing oxidative stress-related diseases .
Enzyme Inhibition
5-EHPCA has been studied for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain enzymes involved in metabolic pathways. For instance:
- Aldose Reductase Inhibition : This enzyme is implicated in diabetic complications. The IC50 for aldose reductase inhibition was found to be 45 µM, indicating moderate inhibitory activity.
Case Studies
- Diabetes Management : A clinical study investigated the effects of 5-EHPCA on diabetic rats. The compound was administered over four weeks, resulting in significant reductions in blood glucose levels and improvements in lipid profiles compared to control groups.
- Neuroprotective Effects : Another study explored the neuroprotective properties of 5-EHPCA against oxidative stress in neuronal cell lines. The results indicated that treatment with the compound reduced cell death by approximately 40% under oxidative stress conditions.
The biological activity of 5-EHPCA can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or function.
- Antioxidant Mechanism : The hydroxyl group is believed to donate electrons to free radicals, thereby neutralizing them.
- Enzyme Interaction : The carboxylic acid group may facilitate binding to active sites on enzymes, inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
